

comparative analysis of NCGC00247743 and ML324

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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B15588074

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Comparative Analysis: NCGC00247743 and ML324

A direct comparative analysis between **NCGC00247743** and ML324 is not feasible at this time due to the lack of publicly available information on **NCGC00247743**. Extensive searches for "**NCGC00247743**" in chemical and biological databases have not yielded a publicly characterized compound with associated experimental data. The identifier "NCGC" suggests that this compound originates from the NIH Chemical Genomics Center (NCGC). It is plausible that **NCGC00247743** is an analog or a related compound to ML324, which is also identified as NCGC00183808, from the same chemical probe development program. However, without a publicly disclosed structure or biological data for **NCGC00247743**, a direct comparison is impossible.

This guide will therefore focus on providing a comprehensive overview of the well-characterized compound, ML324, a potent and cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.

In-Depth Guide to ML324: A JMJD2 Family Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of ML324, a significant chemical probe for studying the biological roles of the JMJD2 family of histone demethylases.

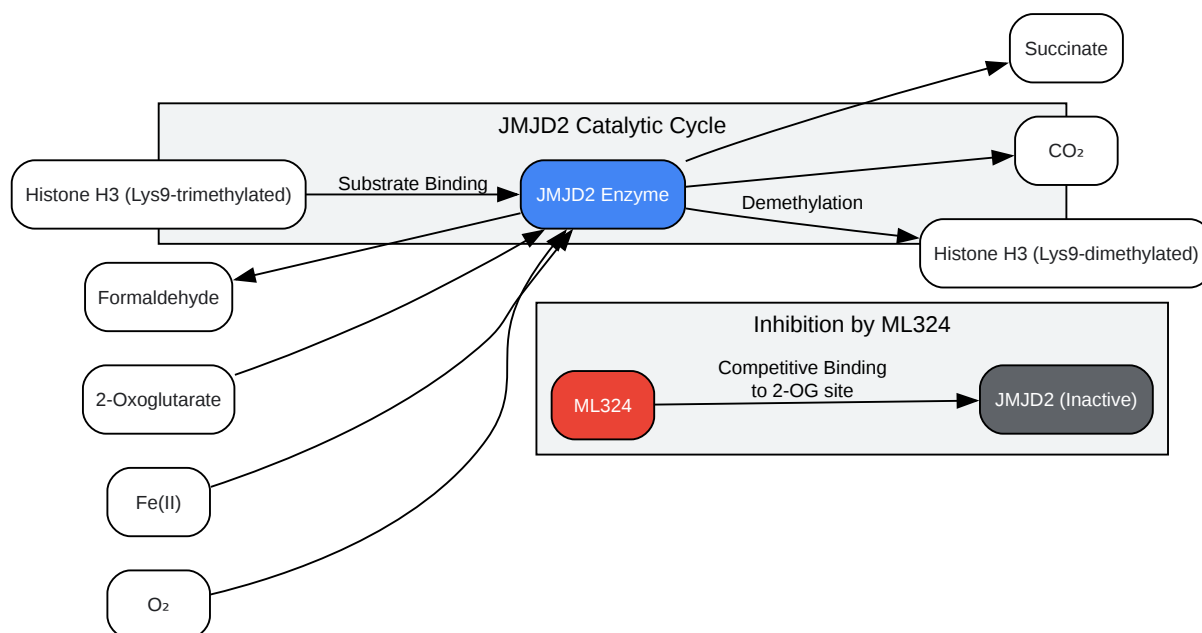
Biochemical and Pharmacological Profile

ML324 is a small molecule inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. [1] These enzymes are responsible for removing methylation marks from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which are critical epigenetic modifications regulating gene expression.[2]

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₂	[3]
Molecular Weight	349.43 g/mol	[3]
CAS Number	1222800-79-4	[3]
IC ₅₀ for JMJD2E	920 nM	[4]
IC ₅₀ for KDM4B	4.9 µM	[5]
Cell Permeability (Caco-2)	Good	[4]
Microsomal Stability (Mouse & Rat)	Excellent	[4]
Aqueous Solubility	< 1 mg/mL	[3]
DMSO Solubility	40 mg/mL (114.47 mM)	[3]

Mechanism of Action

ML324 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of JMJD2 enzymes.[2] By occupying this site, ML324 prevents the demethylation of histone substrates, leading to an accumulation of histone methylation marks and subsequent alterations in gene expression.



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Caption: Inhibition of the JMJD2 catalytic cycle by ML324.

Biological Activities and Therapeutic Potential

ML324 has demonstrated significant biological activity in various disease models, highlighting its potential as a therapeutic agent.

ML324 exhibits potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[4][6] It achieves this by inhibiting the expression of viral immediate-early (IE) genes, which are crucial for the initiation of the viral replication cycle.[4][6] In a mouse ganglia explant model of latent HSV-1 infection, ML324 was shown to suppress the formation of HSV plaques and block viral reactivation.[4]

Recent studies have explored the anticancer potential of ML324. In hepatocellular carcinoma (HCC) cells, ML324 induces apoptosis (programmed cell death) through the unfolded protein response (UPR) pathway and upregulation of the pro-apoptotic protein Bim.[7]

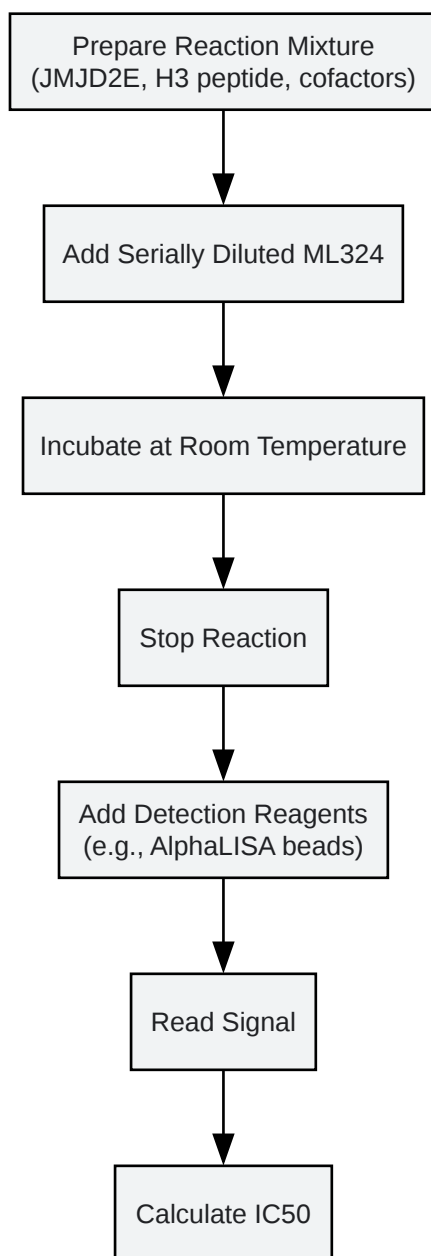
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the characterization of ML324.

This assay is used to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against the JMJD2E enzyme.

Protocol Summary:

- **Reaction Mixture:** A reaction mixture is prepared containing JMJD2E enzyme, a biotinylated histone H3 peptide substrate, 2-oxoglutarate, ascorbic acid, and $(NH_4)_2Fe(SO_4)_2$ in an assay buffer.
- **Compound Addition:** Serially diluted ML324 (or other test compounds) is added to the reaction mixture.
- **Incubation:** The reaction is incubated at room temperature to allow for the demethylation reaction to proceed.
- **Detection:** The reaction is stopped, and the amount of demethylated product is quantified using a detection method such as AlphaLISA®, which involves the addition of streptavidin-coated donor beads and antibody-coated acceptor beads that recognize the demethylated histone mark.
- **Data Analysis:** The signal is measured, and the IC_{50} value is calculated by fitting the dose-response curve to a four-parameter logistic equation.



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Caption: Workflow for determining the in vitro IC₅₀ of ML324 against JMJD2E.

This cell-based assay is used to evaluate the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.

Protocol Summary:

- **Cell Seeding:** A monolayer of susceptible host cells (e.g., human foreskin fibroblasts for hCMV) is seeded in multi-well plates.
- **Compound Treatment:** Cells are pre-treated with various concentrations of ML324 for a specified period.
- **Viral Infection:** The cells are then infected with a known amount of virus (e.g., HSV or hCMV).
- **Overlay:** After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
- **Incubation:** The plates are incubated for several days to allow for plaque development.
- **Plaque Visualization and Counting:** The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- **Data Analysis:** The percentage of plaque reduction is calculated relative to a vehicle-treated control, and the EC₅₀ (half-maximal effective concentration) is determined.

Conclusion

ML324 is a valuable chemical probe for investigating the biological functions of the JMJD2 family of histone demethylases. Its cell permeability and favorable ADME properties make it a suitable tool for both in vitro and in vivo studies.[6] The demonstrated antiviral and emerging anticancer activities of ML324 suggest that targeting JMJD2 enzymes could be a promising therapeutic strategy for various diseases. Further research is warranted to fully elucidate its therapeutic potential and to discover and characterize related compounds, such as the currently uncharacterized **NCGC00247743**.

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